Paragracine
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Overview
Description
Paragracine is a natural product found in Parazoanthus axinellae, Epizoanthus, and other organisms with data available.
Scientific Research Applications
Mechanisms of Action on Sodium Channels Paragracine, derived from the coelenterate species Parazoanthus gracilis, demonstrates a selective blocking effect on sodium channels in squid axon membranes. This blockage is characterized by its frequency-dependent manner, where the effect is contingent upon the direction and magnitude of the sodium current, rather than the membrane's absolute potential. The substance inhibits the channels exclusively from the axoplasmic side and only during outward sodium currents. Notably, this blocking can be reversed by generating inward sodium currents. Even in conditions where sodium inactivation is eliminated, such as through pronase treatment, this compound's frequency-dependent block persists, alongside a slow time-dependent block, suggesting a slow interaction with the sodium channel binding site (Seyama, Wu, & Narahashi, 1980).
Structural Identification this compound's structure was elucidated through a combination of chemical and spectral analyses, alongside X-ray crystallographic examination of its dihydrobromide trihydrate form. This process confirmed this compound as a papaverine-like active compound, further establishing its identity and potential for biological applications (Komoda, Kaneko, Yamamoto, Ishikawa, Itai, & Iitaka, 1975).
Ecosystem Diversity and Chemical Discovery The isolation of this compound from Parazoanthus sp., along with the discovery of other ecdysteroids and known alkaloids from the same zoanthid species, underscores the marine ecosystem's potential for yielding biologically active substances. Such discoveries are instrumental for pharmacological research and understanding biological interactions in marine ecosystems (Searle & Molinski, 1995).
Properties
CAS No. |
57695-32-6 |
---|---|
Molecular Formula |
C13H16N6 |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
4-N,12-N,12-N,7-tetramethyl-3,5,11,13-tetrazatricyclo[8.3.0.02,6]trideca-1(10),2,4,6,8,12-hexaene-4,12-diamine |
InChI |
InChI=1S/C13H16N6/c1-7-5-6-8-10(18-13(15-8)19(3)4)11-9(7)16-12(14-2)17-11/h5-6H,1-4H3,(H,15,18)(H,14,16,17) |
InChI Key |
CXHKQUKWIWQJDW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=N2)NC)C3=C(C=C1)NC(=N3)N(C)C |
Canonical SMILES |
CC1=C2C(=NC(=N2)NC)C3=C(C=C1)NC(=N3)N(C)C |
57695-32-6 | |
Synonyms |
2-(dimethylamino)-8-(methylamino)-6-methyl-1,3,7,9-tetraazacyclopent(e)azulene paragracine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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